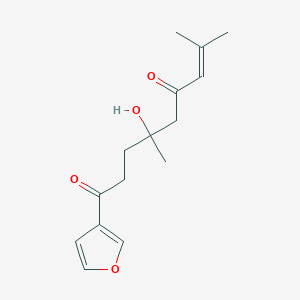
4-Hydroxydehydromyoporone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxydehydromyoporone is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydehydromyoporone involves several steps. One method includes the conversion of related compounds such as 4-hydroxymyoporone and dehydroipomeamarone. The process typically involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: The process may be optimized for higher yields and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxydehydromyoporone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include mercuric chloride, which stimulates the production of this compound in certain biological tissues. Other reagents may include acetyl chloride and acetic anhydride for specific synthetic steps .
Major Products Formed: The major products formed from these reactions include other furanoterpenes, which are related compounds with similar structures.
Aplicaciones Científicas De Investigación
4-Hydroxydehydromyoporone has been studied for its role in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Hydroxydehydromyoporone involves its interaction with specific molecular targets and pathways. In plant tissues, the compound is produced in response to fungal infection, suggesting a role in plant defense mechanisms. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various enzymes and receptors .
Comparación Con Compuestos Similares
4-Hydroxydehydromyoporone is structurally related to several other compounds, including:
4-Hydroxymyoporone: A related compound with a similar structure, often used as a precursor in the synthesis of this compound.
Dehydroipomeamarone: Another related compound, also involved in the synthesis and conversion processes of this compound.
Ipomeamarone: A furano-terpene produced in response to fungal infection, similar to this compound.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits. Its ability to undergo various chemical reactions and its role in plant defense mechanisms make it a valuable compound for scientific research .
Propiedades
Número CAS |
63955-86-2 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnon-7-ene-1,6-dione |
InChI |
InChI=1S/C15H20O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7-8,10,18H,4,6,9H2,1-3H3 |
Clave InChI |
GENURIBYATWERM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CC(C)(CCC(=O)C1=COC=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



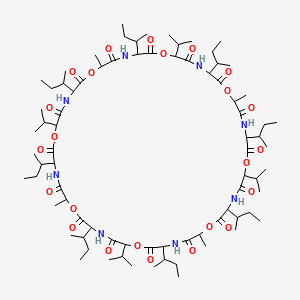

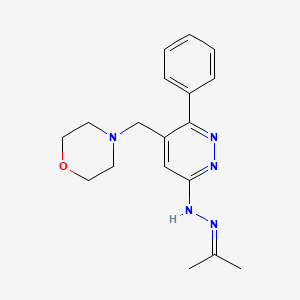
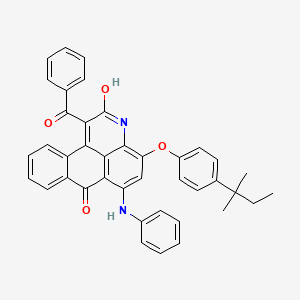
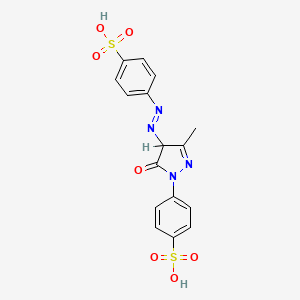
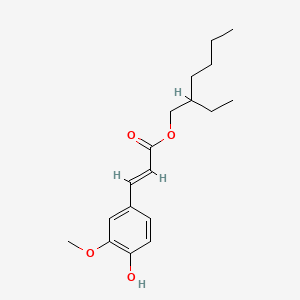

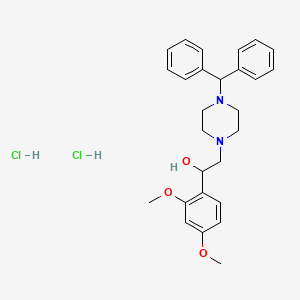

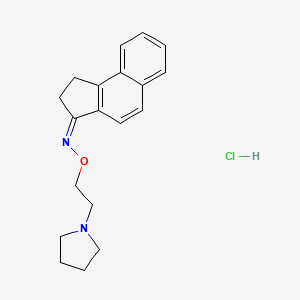
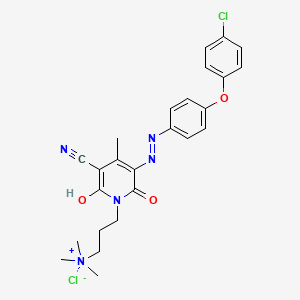
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

